4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
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Overview
Description
4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with functional groups that contribute to its reactivity and utility in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 3-chlorobenzene to form 3-chlorobenzenesulfonyl chloride.
Amidation Reaction: The sulfonyl chloride is then reacted with 4-aminobenzamide under basic conditions to form the sulfonamide intermediate.
Coupling with Dimethoxyphenylethylamine: Finally, the sulfonamide intermediate is coupled with 2-(3,4-dimethoxyphenyl)ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is utilized in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Inhibitor studies for enzymes and receptors.
Medicine: Potential therapeutic agent for diseases involving specific molecular targets.
Industry: Intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The benzamide moiety may interact with receptor sites, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorobenzenesulfonamido)-N-phenylbenzamide
- 4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]aniline
Uniqueness
4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its dual functionality allows it to participate in diverse chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-30-21-11-6-16(14-22(21)31-2)12-13-25-23(27)17-7-9-19(10-8-17)26-32(28,29)20-5-3-4-18(24)15-20/h3-11,14-15,26H,12-13H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWJLAUQAABZNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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